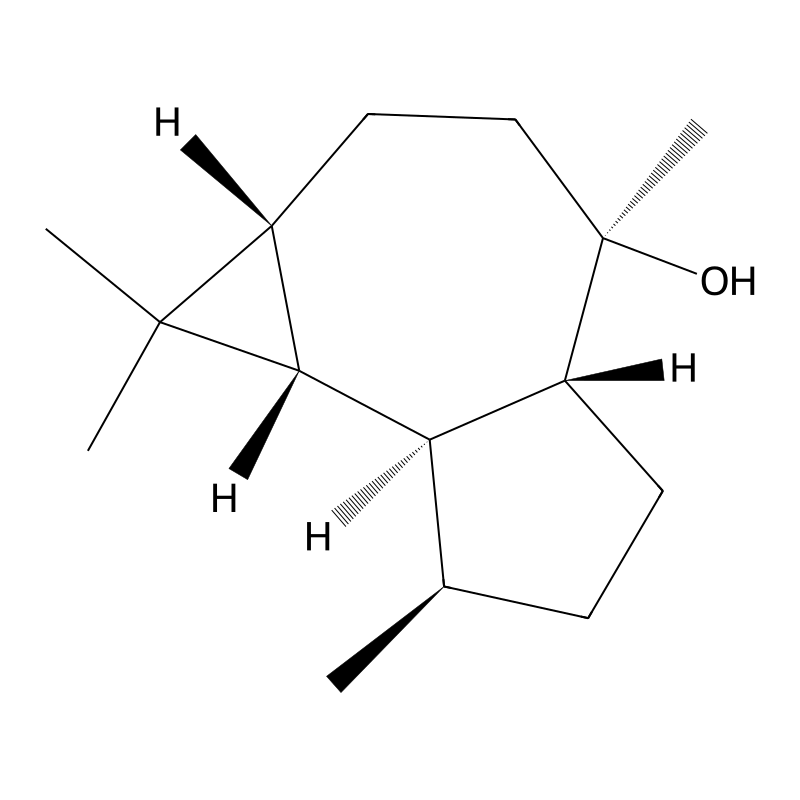Globulol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Historical Context:
Modern Research Applications:
While "globulol" is not a specific research term, the specific types of globulins are extensively studied in various scientific fields:
- Immunology: Immunoglobulins, also known as antibodies, are a type of globulin crucial for the immune system's ability to recognize and fight pathogens. Researchers study their structure, function, and interaction with antigens to develop vaccines, treatments for autoimmune diseases, and understand immune system function .
- Neuroscience: Myelin, a critical component of the nervous system, is formed by a specific type of globulin called myelin basic protein (MBP). Research on MBP helps understand its role in healthy nervous system function and diseases like multiple sclerosis .
- Biochemistry and Cell Biology: Various globulins play essential roles in transporting molecules throughout the body, including hormones, lipids, and metal ions. Researchers study these transport proteins to understand their specific functions and their potential involvement in various diseases .
Globulol is an organic compound classified as a 5,10-cycloaromadendrane sesquiterpenoid, which arises from the cyclization of the aromadendrane skeleton. Its chemical formula is , and it is also known by its IUPAC name, 1,1,2,5-tetramethyl-decahydro-1H-cyclopropa[e]azulen-5-ol. Globulol has a molecular weight of approximately 222.37 g/mol and is characterized by its unique structural features that contribute to its various biological activities and applications in the field of natural products and chemistry .
The mechanism by which globulol exerts its antimicrobial activity is not fully understood. Studies have shown it to be effective against bacteria like Xanthomonas vesicatoria and Bacillus subtilis []. However, the specific pathway through which it disrupts bacterial growth or function remains unclear and requires further investigation [].
Globulol exhibits notable antimicrobial activity, particularly in extracts from Eucalyptus species. Studies have shown that it acts as a significant antimicrobial agent, suggesting potential applications in pharmaceuticals and natural remedies . Moreover, research indicates that globulol may possess other bioactive properties, although detailed studies on its full range of biological effects are still limited .
Globulol can be synthesized through different methods:
- Extraction from Natural Sources: It is often isolated from essential oils of plants such as Eucalyptus and Angelica sylvestris.
- Chemical Synthesis: The synthesis can involve reactions starting from aromadendrene or apoaromadendrone, utilizing reagents like methyl magnesium iodide to facilitate cyclization and functionalization .
- Catalytic Transformations: Recent advancements have introduced heteropoly acid catalysts to enhance the synthesis process, allowing for more efficient production of globulol from various terpenic precursors .
Globulol has several applications across different fields:
- Pharmaceuticals: Due to its antimicrobial properties, globulol is explored for use in developing new antimicrobial agents.
- Fragrance Industry: Its unique scent profile makes it a candidate for use in perfumes and aromatic formulations.
- Natural Products Research: Globulol serves as a model compound for studying sesquiterpenoids and their derivatives in various
Research on globulol's interactions primarily focuses on its biological activity against microorganisms. Studies indicate that globulol can inhibit the growth of certain bacterial strains, showcasing its potential as an effective natural antimicrobial agent. Further studies are needed to explore its interactions with other biological systems and compounds to fully understand its therapeutic potential .
Globulol shares structural similarities with several other sesquiterpenoids. Below is a comparison highlighting its uniqueness among similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Globulol | C15H26O | Exhibits significant antimicrobial activity |
| Ledol | C15H26O | Known for its use in fragrances; less studied biologically |
| Epiglobulol | C15H26O | Structural isomer of globulol; less prominent in biological studies |
| Aromadendrene | C15H24 | Precursor to globulol; involved in various transformations |
| Farnesol | C15H26O | Commonly found in essential oils; broader applications in cosmetics |
Globulol's unique structure and biological properties distinguish it from these similar compounds, particularly regarding its specific antimicrobial activity and potential applications in health sciences .








